
10-(Thiophosphonooxy)decyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Thiophosphonooxy)decyl methacrylate is a chemical compound with the molecular formula C14H27O5PS. It is a derivative of methacrylate, featuring a thiophosphonooxy group attached to a decyl chain.
Preparation Methods
The synthesis of 10-(Thiophosphonooxy)decyl methacrylate typically involves the reaction of 10-hydroxydecyl methacrylate with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
10-(Thiophosphonooxy)decyl methacrylate can undergo various chemical reactions, including:
Oxidation: The thiophosphonooxy group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiophosphonooxy group to thiol or other reduced forms.
Substitution: The methacrylate group can participate in polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(Thiophosphonooxy)decyl methacrylate has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of specialty polymers with enhanced properties such as improved adhesion, flexibility, and chemical resistance.
Material Chemistry: The compound is utilized in the development of advanced materials for coatings, adhesives, and sealants.
Biology and Medicine: Research is ongoing to explore its potential in biomedical applications, including drug delivery systems and biocompatible materials.
Mechanism of Action
The mechanism of action of 10-(Thiophosphonooxy)decyl methacrylate involves its ability to undergo polymerization, forming long chains that impart unique properties to the resulting materials. The thiophosphonooxy group can interact with various molecular targets, enhancing the adhesion and stability of the polymers. The pathways involved include radical polymerization and cross-linking reactions, which contribute to the formation of robust polymer networks .
Comparison with Similar Compounds
10-(Thiophosphonooxy)decyl methacrylate can be compared with similar compounds such as 10-(Phosphonooxy)decyl methacrylate. While both compounds share a similar structure, the presence of the thiophosphonooxy group in this compound imparts different chemical and physical properties. For example, the thiophosphonooxy group may offer enhanced reactivity and stability under certain conditions compared to the phosphonooxy group .
Similar compounds include:
- 10-(Phosphonooxy)decyl methacrylate
- 10-Methacryloyloxydecyl dihydrogen phosphate
These compounds are used in similar applications but may differ in their specific properties and reactivity.
Properties
Molecular Formula |
C14H27O6PS |
|---|---|
Molecular Weight |
354.40 g/mol |
IUPAC Name |
10-[hydroxy(sulfanyloxy)phosphoryl]oxydecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H27O6PS/c1-13(2)14(15)18-11-9-7-5-3-4-6-8-10-12-19-21(16,17)20-22/h22H,1,3-12H2,2H3,(H,16,17) |
InChI Key |
RJDHMMAAXNYHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)OS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





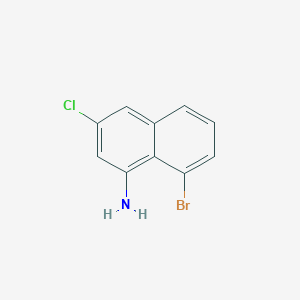
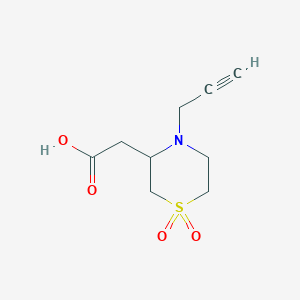
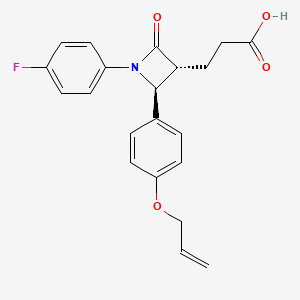
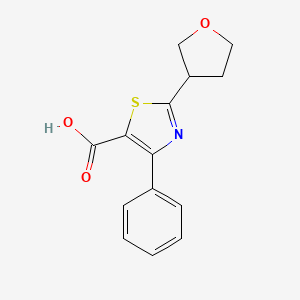
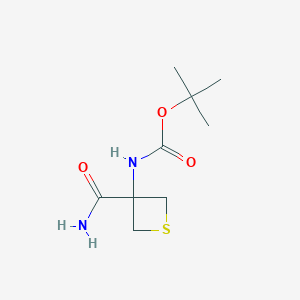

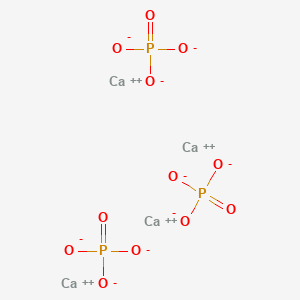

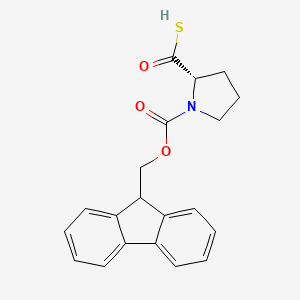
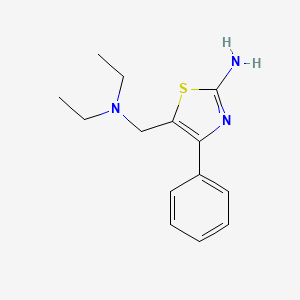
![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)
